

Long-term storage and stability of AF 594 NHS ester conjugates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 594 NHS ester

Cat. No.: B12364994

[Get Quote](#)

Technical Support Center: AF 594 NHS Ester Conjugates

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Alexa Fluor™ 594 (AF 594) NHS ester and its protein conjugates.

Frequently Asked Questions (FAQs) Product Specifications and Handling

Q1: What are the recommended storage conditions for AF 594 NHS ester?

A1: Unconjugated **AF 594 NHS ester** should be stored at -20°C in the dark and desiccated.[\[1\]](#) [\[2\]](#)[\[3\]](#) It is stable for at least 12 months under these conditions.[\[1\]](#) For transportation, it can be at room temperature for up to three weeks.[\[1\]](#) Once dissolved in an anhydrous solvent like DMSO or DMF, it should be aliquoted into single-use amounts and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[\[4\]](#)[\[5\]](#)[\[6\]](#) It is crucial to use anhydrous solvents as the NHS ester is moisture-sensitive and can hydrolyze.[\[4\]](#)[\[7\]](#)

Q2: What are the optimal storage conditions for AF 594-protein conjugates?

A2: AF 594-protein conjugates, particularly antibodies, should be stored at 4°C, protected from light.[\[8\]](#)[\[9\]](#)[\[10\]](#) They should not be frozen.[\[9\]](#)[\[10\]](#) For long-term storage, the conjugate solution

can be divided into small aliquots and stored at $\leq -20^{\circ}\text{C}$.^[8] Adding a cryoprotectant like 50% glycerol can help maintain stability during freezing.^[9] If the protein concentration is less than 1 mg/mL, adding a stabilizing protein such as bovine serum albumin (BSA) to a concentration of 1–10 mg/mL is recommended.^{[8][11]} The conjugate should be stable for several months at 4°C .^[8]

Conjugation and Labeling

Q3: What is the optimal pH for the **AF 594 NHS ester** conjugation reaction?

A3: The optimal pH for the reaction between **AF 594 NHS ester** and primary amines on proteins is between 7 and 9, with a more specific recommendation of pH 8.3-8.5.^{[1][12]} This pH range ensures that the primary amine groups are deprotonated and available for reaction while minimizing the hydrolysis of the NHS ester.^[12]

Q4: What buffers should be used for the conjugation reaction?

A4: Buffers free of primary amines, such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer, are recommended.^{[8][13]} Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the NHS ester and should be avoided in the reaction mixture.^{[8][13][14]}

Q5: How is the Degree of Labeling (DOL) determined?

A5: The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, is determined spectrophotometrically.^{[15][16]} This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (approximately 590 nm for AF 594).^{[8][15]} A correction factor is needed to account for the dye's absorbance at 280 nm.^{[8][17]} The protein concentration and the dye concentration can then be calculated to determine the DOL.^[17]

Stability and Degradation

Q6: What factors can affect the stability of AF 594 conjugates?

A6: Several factors can impact the stability of AF 594 conjugates:

- Light Exposure: As with most fluorophores, prolonged exposure to light can cause photobleaching, leading to a loss of fluorescence.[9][18] Conjugates should always be stored in the dark.
- Temperature: While short-term storage at 4°C is recommended, repeated freeze-thaw cycles should be avoided for long-term storage as they can degrade the antibody.[10][18]
- pH: Alexa Fluor 594 is stable over a broad pH range of 4 to 10.[1][2][19]
- Buffer Composition: The presence of certain components in the buffer can affect stability. For example, sodium azide, a common preservative, can interfere with some downstream applications.[20] Some serum-free media have been shown to permit rapid light-initiated degradation of fluorescent dyes.[21][22][23]
- Protein Concentration: Dilute protein solutions (<1 mg/mL) are generally less stable. Adding a carrier protein like BSA can improve stability.[8][11]

Q7: What are the signs of conjugate degradation?

A7: Degradation of an AF 594 conjugate can manifest as:

- Decreased fluorescence intensity: This is a primary indicator of photobleaching or chemical degradation of the fluorophore.
- Precipitation or aggregation: This may indicate instability of the protein component of the conjugate.
- Reduced binding activity: The biological function of the conjugated protein (e.g., an antibody's ability to bind its antigen) may be compromised.

Troubleshooting Guides

Low Fluorescence Signal

Potential Cause	Troubleshooting Steps
Insufficient Labeling (Low DOL)	<ul style="list-style-type: none">- Optimize the molar ratio of dye to protein in the conjugation reaction.[15]- Ensure the reaction pH is optimal (pH 8.3-8.5).[12]- Verify that the protein buffer is free of primary amines.[8]
Photobleaching	<ul style="list-style-type: none">- Minimize exposure of the conjugate to light during storage and experiments.[9][18]- Use fresh aliquots for each experiment.
Conjugate Degradation	<ul style="list-style-type: none">- Confirm proper storage conditions (4°C, protected from light).[8][9]- Avoid repeated freeze-thaw cycles.[10]- If the protein concentration is low, add a stabilizing protein like BSA.[8]
Incorrect Filter/Instrument Settings	<ul style="list-style-type: none">- Ensure the excitation and emission wavelengths on the instrument are appropriate for AF 594 (Excitation max: ~590 nm, Emission max: ~617 nm).[8]

High Background or Non-Specific Staining

Potential Cause	Troubleshooting Steps
Excess Unconjugated Dye	<ul style="list-style-type: none">- Ensure thorough purification of the conjugate after the labeling reaction using methods like dialysis or gel filtration to remove all free dye.[8] [17]
High Degree of Labeling (DOL)	<ul style="list-style-type: none">- A very high DOL can sometimes lead to non-specific binding or protein aggregation. Aim for an optimal DOL, which for many antibodies is between 2 and 6.[8][24]
Protein Aggregation	<ul style="list-style-type: none">- Centrifuge the conjugate solution before use to pellet any aggregates.- Store the conjugate at the recommended concentration and temperature to minimize aggregation.
Non-specific Antibody Binding	<ul style="list-style-type: none">- Include appropriate blocking steps in your experimental protocol.- Titrate the antibody conjugate to determine the optimal concentration that gives a good signal-to-noise ratio.

Inconsistent Results

Potential Cause	Troubleshooting Steps
Variability in Labeling	<ul style="list-style-type: none">- Standardize the conjugation protocol, including reaction time, temperature, and pH.- Determine the DOL for each new batch of conjugate to ensure consistency.
Improper Aliquoting and Storage	<ul style="list-style-type: none">- Aliquot the conjugate into single-use volumes to avoid variability from multiple freeze-thaw cycles.^{[9][10][18]}- Ensure all users are following the same storage and handling procedures.
Degradation Over Time	<ul style="list-style-type: none">- Use conjugates within their recommended shelf life.- Periodically check the performance of stored conjugates with positive and negative controls.

Data Presentation

Storage Conditions Summary

Product	Recommended Short-Term Storage	Recommended Long-Term Storage	Key Considerations
AF 594 NHS Ester (Lyophilized)	-20°C, desiccated, protected from light ^{[1][2]}	-20°C, desiccated, protected from light (stable for at least 12 months) ^[1]	Avoid moisture. ^[7]
AF 594 NHS Ester (in Anhydrous Solvent)	-20°C or -80°C in single-use aliquots ^[4]	-20°C or -80°C in single-use aliquots ^[4]	Use anhydrous DMSO or DMF. Avoid freeze-thaw cycles. ^[4]
AF 594-Protein Conjugate	4°C, protected from light (stable for several months) ^{[8][9][10]}	≤-20°C in single-use aliquots, preferably with 50% glycerol ^{[8][9]}	Do not freeze without cryoprotectant. ^{[9][10]} Add stabilizing protein if concentration is <1 mg/mL. ^[8]

AF 594 Spectroscopic Properties

Parameter	Value
Excitation Maximum (λ_{ex})	~590 nm[8]
Emission Maximum (λ_{em})	~617 nm[8]
Molar Extinction Coefficient (at 590 nm)	~73,000 $\text{cm}^{-1}\text{M}^{-1}$ [8]
Optimal pH Range for Fluorescence	4 - 10[1][2][19]

Experimental Protocols

Protocol 1: Protein Conjugation with AF 594 NHS Ester

Materials:

- Protein to be labeled (in amine-free buffer, e.g., PBS)
- **AF 594 NHS Ester**
- Anhydrous DMSO or DMF
- 1 M Sodium bicarbonate buffer, pH 8.3
- Purification column (e.g., gel filtration or spin column)

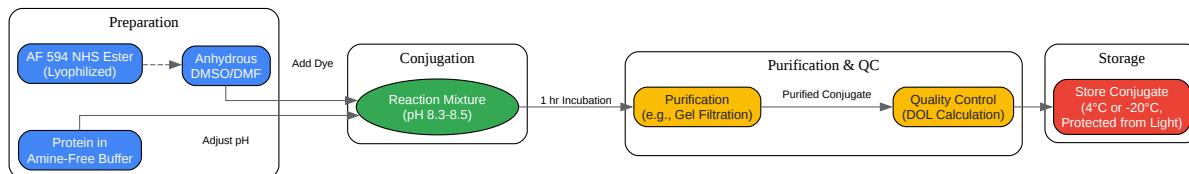
Procedure:

- Prepare the Protein:
 - Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains amines (e.g., Tris), perform a buffer exchange.[8]
 - Adjust the protein concentration to 2-10 mg/mL.[5]
 - Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.[8]
- Prepare the Dye:

- Allow the vial of **AF 594 NHS ester** to warm to room temperature before opening to prevent condensation.[7]
- Dissolve the **AF 594 NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2] This solution should be used immediately.[5]
- Conjugation Reaction:
 - Add the calculated amount of the dissolved dye to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[2][14]
- Purification:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or a spin column.[8] The first colored band to elute will be the AF 594-protein conjugate.

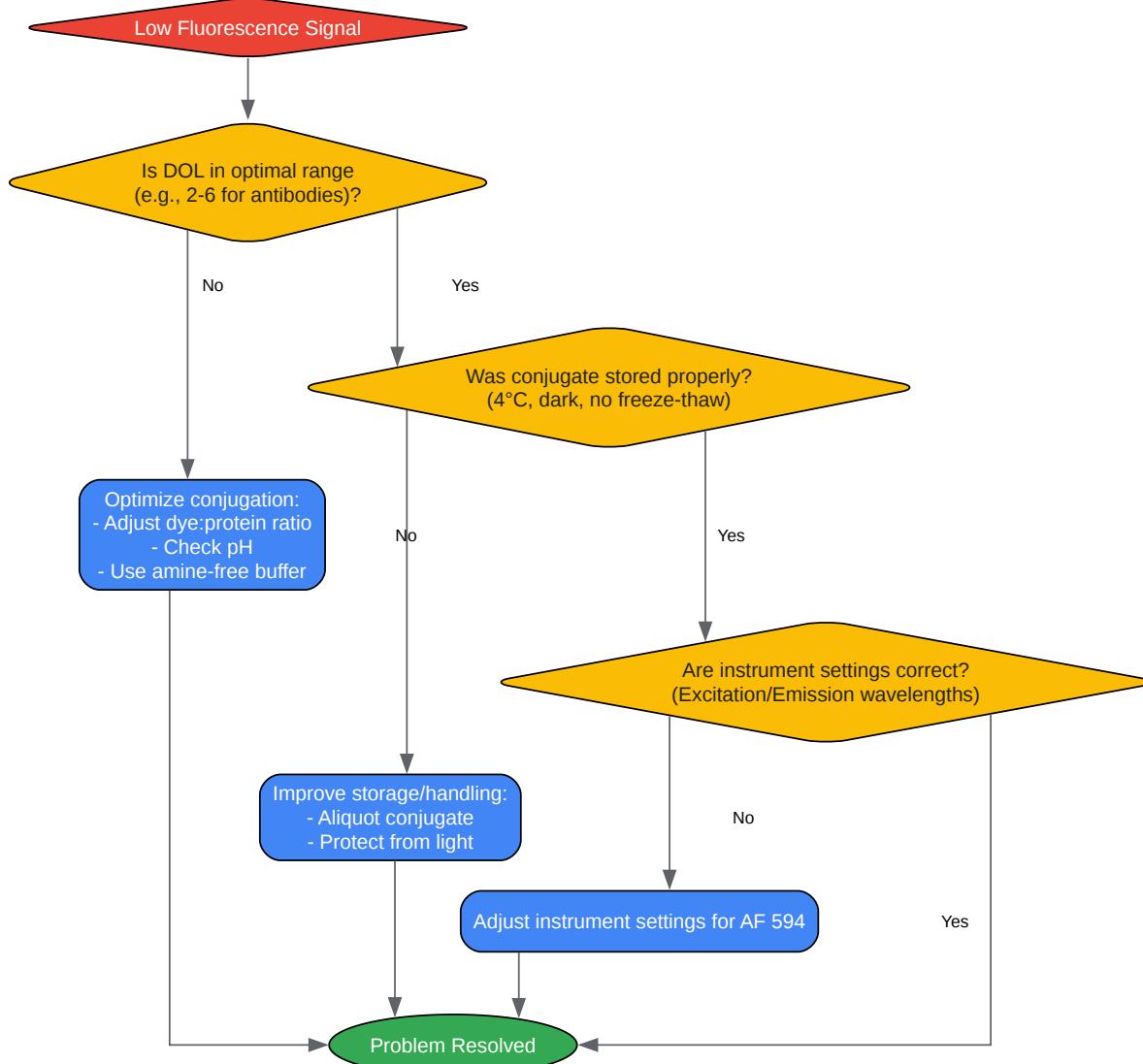
Protocol 2: Determination of Degree of Labeling (DOL)

Materials:

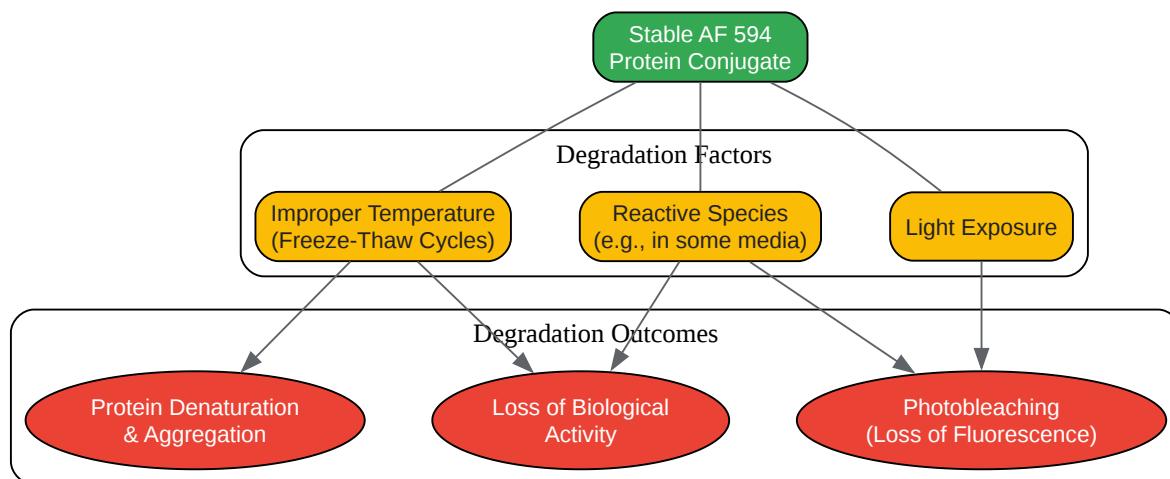

- Purified AF 594-protein conjugate
- Spectrophotometer
- Quartz cuvettes

Procedure:

- Measure Absorbance:
 - Measure the absorbance of the conjugate solution at 280 nm (A_{280}) and 590 nm (A_{590}).[8][15] Dilute the sample if necessary to ensure the absorbance readings are within the linear range of the spectrophotometer.


- Calculate Protein Concentration:
 - The protein concentration is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = $[A_{280} - (A_{590} \times CF_{280})] / \epsilon_{protein}$
 - A_{280} : Absorbance at 280 nm
 - A_{590} : Absorbance at 590 nm
 - CF_{280} : Correction factor for the dye's absorbance at 280 nm (for AF 594, this is approximately 0.56).[8]
 - $\epsilon_{protein}$: Molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is $\sim 203,000 \text{ M}^{-1}\text{cm}^{-1}$).[8]
- Calculate Dye Concentration:
 - The dye concentration is calculated using the Beer-Lambert law: Dye Concentration (M) = A_{590} / ϵ_{dye}
 - A_{590} : Absorbance at 590 nm
 - ϵ_{dye} : Molar extinction coefficient of AF 594 at 590 nm ($\sim 73,000 \text{ M}^{-1}\text{cm}^{-1}$).[8]
- Calculate DOL:
 - $DOL = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Workflow for the conjugation of **AF 594 NHS ester** to a protein.

[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for low fluorescence signal.

[Click to download full resolution via product page](#)

Caption: Factors leading to the degradation of AF 594 conjugates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. [Invitrogen Alexa Fluor 594 NHS Ester \(Succinimidyl Ester\) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific \[fishersci.co.uk\]](http://Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk])
- 3. [Alexa Fluor™ 594 NHS Ester \(Succinimidyl Ester\) 1 mg | Buy Online | Invitrogen™ \[thermofisher.com\]](http://Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com])
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bocsci.com [bocsci.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Antibody Storage and Antibody Shelf Life [labome.com]
- 10. Antibodies Support—Getting Started | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. fluidic.com [fluidic.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. resources.tocris.com [resources.tocris.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Degree of labeling (DOL) step by step [abberior.rocks]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. drexel.edu [drexel.edu]
- 19. chem.uci.edu [chem.uci.edu]
- 20. blog.addgene.org [blog.addgene.org]
- 21. researchgate.net [researchgate.net]
- 22. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. lumiprobe.com [lumiprobe.com]
- To cite this document: BenchChem. [Long-term storage and stability of AF 594 NHS ester conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12364994#long-term-storage-and-stability-of-af-594-nhs-ester-conjugates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com